2-[4-(4H-1,2,4-Triazol-4-yl)phenyl]ethan-1-amine
Overview
Description
“2-[4-(4H-1,2,4-Triazol-4-yl)phenyl]ethan-1-amine” is a chemical compound that has been studied in various scientific contexts . It has been incorporated into coordination frameworks and has been used in the synthesis of other compounds .
Synthesis Analysis
The synthesis of related compounds has been described in the literature. For example, coordination polymers have been synthesized under solvothermal conditions by the reaction of bis (4- (4H-1,2,4-triazol-4-yl)phenyl)methane and varied metal salts . Another study reported the synthesis of 1,2,4-triazole derivatives as promising anticancer agents .Molecular Structure Analysis
The molecular structure of related compounds has been determined by single X-ray crystal diffraction, and further characterized by elemental analysis, IR, TGA and PXRD .Chemical Reactions Analysis
The redox properties of coordination frameworks incorporating this compound have been elucidated by solid state electrochemical and spectroelectrochemical data .Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been analyzed using various techniques. For example, the yield, melting point, and NMR data of a related compound were reported . Another study provided the IR absorption spectra and 1H-NMR spectrum of related compounds .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Bis-1,2,4-Triazole Derivatives
A study by Bekircan and Bektaş (2006) describes the synthesis of new 1,2/1,3-bis[o-(N-methylidenamino-3-aryl-5-phenyl-4H-1,2,4-triazole-4-yl)phenoxy]ethane/propane derivatives, showcasing the versatility of triazole compounds in creating complex molecular structures (Bekircan & Bektaş, 2006).
Complex Formation with Metals
Li et al. (2012) investigated a compound structurally related to 1,2,4-triazol-4-amine, which forms two-dimensional networks via hydrogen bonds and, when combined with HgCl2, creates a one-dimensional zigzag chain. This illustrates the potential of such compounds in forming intricate molecular architectures (Li, Liu, Ma, & Dong, 2012).
Bioimaging and Sensing Applications
- Triazole-Based Fluorescent Probe for Zn2+: Iniya et al. (2014) developed a triazole-based fluorescent chemosensor for detecting Zn2+, demonstrating the use of 1,2,4-triazole derivatives in selective metal ion sensing and bioimaging (Iniya, Jeyanthi, Krishnaveni, Mahesh, & Chellappa, 2014).
Catalytic Activity
- Ruthenium Complexes with NNN Click-Based Ligands: Sole et al. (2019) synthesized novel ruthenium(II) complexes using ligands derived from 1,2,4-triazole, demonstrating the application of such compounds in catalysis, particularly in the hydrogenation of ketones and aldehydes (Sole, Bortoluzzi, Spannenberg, Tin, Beghetto, & de Vries, 2019).
Antimicrobial and Antinociceptive Properties
Anti-inflammatory and Antinociceptive Evaluation
A study by Upmanyu et al. (2011) on 1,2,4-triazoles and derivatives highlighted their anti-inflammatory and analgesic properties, showcasing the potential therapeutic applications of these compounds (Upmanyu, Gupta, Shah, & Mishra, 2011).
Antimicrobial Activities of Pyrazoline Derivatives
Panchal and Patel (2012) reported the synthesis of N-(5-(Substituted phenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4H-1,2,4-triazol-4-amine compounds with notable anti-bacterial and anti-fungal activities (Panchal & Patel, 2012).
Mechanism of Action
Target of Action
It has been associated with the formation of coordination polymers, which have been extensively investigated for their potential applications in various fields .
Mode of Action
The compound interacts with its targets to form coordination polymers . These polymers have been synthesized under solvothermal conditions by the reaction of bis(4-(4H-1,2,4-triazol-4-yl)phenyl)methane and varied metal salts . The resulting structures are determined by single X-ray crystal diffraction .
Biochemical Pathways
The compound’s involvement in the synthesis of coordination polymers suggests it may influence pathways related to metal ion homeostasis and ligand binding .
Result of Action
Coordination polymers synthesized using this compound have demonstrated high sensibility and low detection limit in the recognition of antibiotics and pesticides . Additionally, these polymers have shown good anti-tumor activity toward tested glioma cells .
Action Environment
The synthesis of coordination polymers using this compound occurs under solvothermal conditions , suggesting that temperature and pressure may play a role in its action.
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[4-(1,2,4-triazol-4-yl)phenyl]ethanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4/c11-6-5-9-1-3-10(4-2-9)14-7-12-13-8-14/h1-4,7-8H,5-6,11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFVLUEHMLQTRRC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCN)N2C=NN=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40625377 | |
Record name | 2-[4-(4H-1,2,4-Triazol-4-yl)phenyl]ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40625377 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
714568-70-4 | |
Record name | 4-(4H-1,2,4-Triazol-4-yl)benzeneethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=714568-70-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[4-(4H-1,2,4-Triazol-4-yl)phenyl]ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40625377 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[4-(4H-1,2,4-triazol-4-yl)phenyl]ethan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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